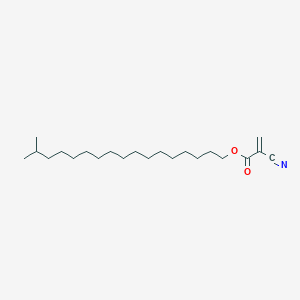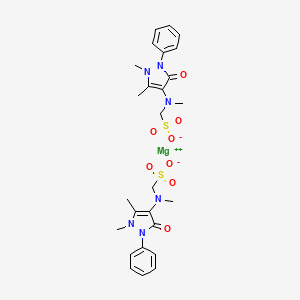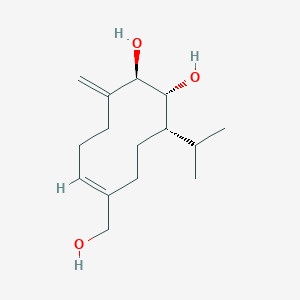
8-Amino-5,6,7,8-tétrahydroquinoléine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinolin-8-amine, also known as 5,6,7,8-Tetrahydroquinolin-8-amine, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydroquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Agents antiprolifératifs
Les dérivés de la 8-amino-5,6,7,8-tétrahydroquinoléine ont été étudiés pour leur activité antiproliférative contre diverses lignées de cellules cancéreuses. Ces composés ont montré un potentiel dans l’inhibition de la croissance et de la prolifération cellulaire, ce qui en fait des candidats prometteurs pour le développement de médicaments anticancéreux .
Agriculture : Synthèse d’alcaloïdes
En agriculture, les dérivés chiraux de la this compound sont utilisés comme intermédiaires dans la synthèse d’alcaloïdes biologiquement actifs. Ces alcaloïdes servent de précurseurs pour des composés ayant des applications potentielles comme pesticides ou régulateurs de croissance des plantes .
Science des matériaux : Catalyseurs de polymérisation
Ce composé a été utilisé en science des matériaux comme support de ligand pour des complexes métalliques dans la polymérisation de l’ε-caprolactone. Les polymères résultants ont des applications dans les matériaux biodégradables et les dispositifs médicaux en raison de leur biocompatibilité .
Science de l’environnement : Chimie verte
En science de l’environnement, les dérivés de la this compound font partie des initiatives de chimie verte. Ils sont impliqués dans des processus catalytiques qui visent à réduire les déchets et à améliorer l’efficacité des réactions chimiques, contribuant à des pratiques industrielles plus durables .
Biochimie : Inhibition enzymatique
Biochimiquement, ces composés ont été étudiés pour leur rôle dans l’inhibition enzymatique, ce qui est crucial pour la compréhension des voies métaboliques et le développement de traitements pour les maladies où la régulation enzymatique est perturbée .
Pharmacologie : Développement de médicaments
Pharmacologiquement, la this compound est un échafaudage clé dans le développement de médicaments. Ses dérivés sont étudiés pour leurs propriétés thérapeutiques, notamment leur rôle d’intermédiaires dans la synthèse de médicaments ciblant diverses maladies .
Chimie analytique : Analyse chimique
En chimie analytique, la this compound est utilisée dans la synthèse de réactifs et d’étalons qui aident à l’analyse qualitative et quantitative des substances chimiques, assurant l’exactitude et la précision des mesures .
Génie chimique : Optimisation des procédés
Enfin, en génie chimique, ce composé est impliqué dans l’optimisation des procédés. Ses dérivés sont utilisés pour améliorer l’efficacité des procédés chimiques, comme dans la conception de catalyseurs et le développement de nouvelles voies de synthèse, qui sont essentielles pour la production à grande échelle .
Safety and Hazards
Mécanisme D'action
Target of Action
5,6,7,8-Tetrahydroquinolin-8-amine has been found to interact with zinc (II) chloride complexes . These complexes are used as catalysts in various chemical reactions .
Mode of Action
The compound acts as a neutral ligand support for zinc (II) chloride complexes . It is prepared and used in individually reacting with iron chloride under a nitrogen atmosphere to form iron (II) complexes . The interaction of 5,6,7,8-Tetrahydroquinolin-8-amine with its targets leads to the formation of these complexes, which then participate in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a role in thering-opening polymerization of ε-caprolactone . This suggests that it may influence pathways related to polymer synthesis and degradation.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption .
Result of Action
The primary result of the action of 5,6,7,8-Tetrahydroquinolin-8-amine is the formation of iron (II) complexes . These complexes are used as catalysts in the ring-opening polymerization of ε-caprolactone . This leads to the production of polycaprolactone, a type of polymer .
Action Environment
The action of 5,6,7,8-Tetrahydroquinolin-8-amine is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of iron (II) complexes occurs under a nitrogen atmosphere . Additionally, the compound’s activity as a catalyst in the ring-opening polymerization of ε-caprolactone is observed at a temperature of 50°C .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrahydroquinolin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent antagonist of the CXCR4 receptor, a chemokine receptor expressed on the surface of many cancer cell types . This interaction inhibits cancer progression by blocking the signaling pathways mediated by CXCR4. Additionally, 5,6,7,8-Tetrahydroquinolin-8-amine has been shown to interact with zinc (II) chloride complexes, forming stable ligand supports .
Cellular Effects
The effects of 5,6,7,8-Tetrahydroquinolin-8-amine on various cell types and cellular processes are profound. It exhibits antiproliferative activity in both non-cancerous and cancerous cells. Studies have shown that it affects cell cycle phases, induces mitochondrial membrane depolarization, and increases cellular reactive oxygen species (ROS) production . These effects are particularly notable in ovarian carcinoma cells (A2780), where 5,6,7,8-Tetrahydroquinolin-8-amine disrupts cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroquinolin-8-amine exerts its effects through various mechanisms. It binds to the CXCR4 receptor, inhibiting its activity and blocking downstream signaling pathways involved in cancer cell migration and invasion . Additionally, it acts as a ligand for zinc (II) chloride complexes, facilitating the formation of stable coordination compounds . These interactions result in enzyme inhibition and changes in gene expression, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinolin-8-amine change over time. The compound is relatively stable when stored in dark, inert atmospheres at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, 5,6,7,8-Tetrahydroquinolin-8-amine continues to exhibit antiproliferative activity, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroquinolin-8-amine vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, it may induce adverse effects such as cellular toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
5,6,7,8-Tetrahydroquinolin-8-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydroquinolin-8-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . These interactions determine its accumulation in specific cellular compartments and tissues, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroquinolin-8-amine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463255 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298181-83-6 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














